2,3,6-三-O-苯甲酰-4-脱氧-4-氯-α-D-吡喃葡萄糖甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar glycoside derivatives typically involves selective protection and deprotection steps, halogenation, and the introduction of benzoyl groups. A common approach might include starting with a protected form of glucose, followed by selective halogenation at the desired position, and subsequent benzoylation to introduce benzoyl protectors. These steps are crucial for controlling the reactivity and selectivity during the synthesis of the target compound (Wadsworth, Schroeder, & Green, 1968).

Molecular Structure Analysis

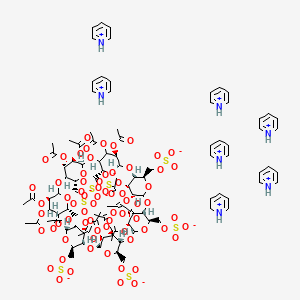

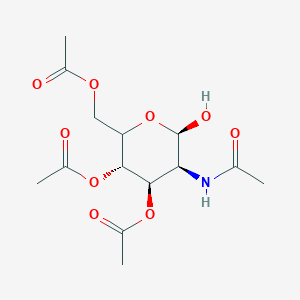

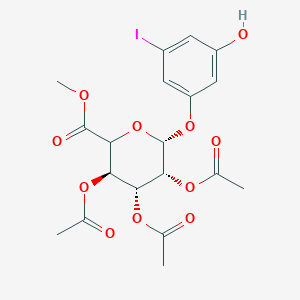

The molecular structure of derivatives similar to Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside is characterized by the presence of benzoyl groups which significantly influence the physical and chemical properties of the molecule. The structural analysis often involves spectroscopic methods such as NMR and X-ray crystallography to elucidate the arrangement of atoms and the configuration of the molecule (Ruz̆ić-Toroš et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside or similar compounds often explore the reactivity of the chloro and benzoyl functional groups. These functionalities can participate in various chemical reactions such as nucleophilic substitution, where the chlorine atom might be replaced by another nucleophile, or in deprotection reactions to remove the benzoyl groups under certain conditions. The presence of these functional groups enables the compound to be used as an intermediate in the synthesis of more complex molecules (Hanessian, 2003).

科学研究应用

复杂糖的合成

该化合物在复杂糖及其类似物的合成中至关重要,例如球四糖的末端三糖及其衍生物。通过采用自由基脱氧技术和各种糖基化策略,研究人员已经开发出创建具有潜在生物学应用的类似物的方法。这些合成策略说明了该化合物在构建具有改性性质的糖以用于糖科学和相关领域的研究所具有的效用 (Nilsson, Wendler, & Magnusson, 1994).

氟衍生物和转运研究

该化合物还被用于生成 4-脱氧-4-氟-D-葡萄糖,该变体证明了 O-4 在人红细胞内葡萄糖转运中的复杂作用。这项研究提供了对葡萄糖转运机制和糖分子中特定氧位置重要性的见解,有助于我们理解糖生物学和转运现象 (Lopes & Taylor, 1979).

属性

IUPAC Name |

[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClO8/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3/t21-,22-,23+,24-,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIVKNTXZOYDEL-NRUNVSGISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71750253 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride](/img/no-structure.png)

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)